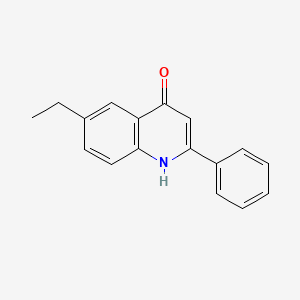

6-Ethyl-2-phenyl-4-quinolinol

説明

6-Ethyl-2-phenyl-4-quinolinol (CAS: 1070879-71-8) is a quinoline derivative with the molecular formula C₁₇H₁₅NO and a molar mass of 249.31 g/mol . Structurally, it features an ethyl group at the 6-position, a phenyl ring at the 2-position, and a hydroxyl group at the 4-position of the quinoline scaffold. The compound is also referred to as 6-Ethyl-4-hydroxy-2-phenylquinoline, highlighting its functional groups.

特性

CAS番号 |

1070879-71-8 |

|---|---|

分子式 |

C17H15NO |

分子量 |

249.31 g/mol |

IUPAC名 |

6-ethyl-2-phenyl-1H-quinolin-4-one |

InChI |

InChI=1S/C17H15NO/c1-2-12-8-9-15-14(10-12)17(19)11-16(18-15)13-6-4-3-5-7-13/h3-11H,2H2,1H3,(H,18,19) |

InChIキー |

UQLIKYIEQKMJMO-UHFFFAOYSA-N |

正規SMILES |

CCC1=CC2=C(C=C1)NC(=CC2=O)C3=CC=CC=C3 |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 6-Ethyl-4-hydroxy-2-phenylquinoline can be achieved through various methods, including classical and modern synthetic routes. One common method involves the Friedländer synthesis, which typically uses aniline derivatives and carbonyl compounds under acidic or basic conditions. Another approach is the Pfitzinger reaction, which involves the condensation of isatin with an aromatic aldehyde in the presence of a base.

Industrial Production Methods: Industrial production of 6-Ethyl-4-hydroxy-2-phenylquinoline often employs catalytic processes to enhance yield and efficiency. Transition metal-catalyzed reactions, such as palladium-catalyzed cross-coupling reactions, are frequently used. Additionally, green chemistry approaches, including solvent-free reactions and microwave-assisted synthesis, are gaining popularity due to their environmental benefits .

化学反応の分析

Types of Reactions: 6-Ethyl-4-hydroxy-2-phenylquinoline undergoes various chemical reactions, including:

Oxidation: The hydroxyl group at the 4-position can be oxidized to form a quinone derivative.

Reduction: The quinoline ring can be reduced to form tetrahydroquinoline derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the quinoline ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions

Major Products:

Oxidation: Quinone derivatives.

Reduction: Tetrahydroquinoline derivatives.

Substitution: Various substituted quinoline derivatives depending on the reagents used.

科学的研究の応用

Medicinal Chemistry

Anticancer Activity

Research indicates that 6-Ethyl-2-phenyl-4-quinolinol exhibits significant anticancer properties. A study highlighted its potential against various cancer cell lines, demonstrating an ability to inhibit cell proliferation and induce apoptosis. The compound's structure allows it to interact with cellular targets effectively, enhancing its anticancer activity compared to other quinoline derivatives .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial effects. It has shown effectiveness against a range of bacterial strains, making it a candidate for developing new antibiotics. The mechanism of action is believed to involve the disruption of bacterial cell membranes and interference with metabolic processes .

Agricultural Applications

Fungicidal Activity

6-Ethyl-2-phenyl-4-quinolinol has been identified as a promising fungicide. Studies have demonstrated that it possesses strong antifungal properties against plant pathogenic fungi, which are responsible for significant agricultural losses. Its efficacy in controlling diseases such as rice blast and powdery mildew has been documented, suggesting its potential as an environmentally friendly agricultural chemical .

Insecticidal Properties

In addition to fungicidal activity, this compound has also shown insecticidal effects. Research indicates that it can act against various pests, providing an alternative to conventional pesticides that may have harmful environmental impacts .

Material Science Applications

Metal Ion Detection

6-Ethyl-2-phenyl-4-quinolinol is being explored for its applications in detecting metal ions due to its chelating properties. It can form complexes with metal ions, making it useful in environmental monitoring and analytical chemistry. This capability is particularly valuable for detecting heavy metals in water sources.

Dye Synthesis

The compound has also been utilized in the synthesis of novel dyes. It serves as a coupling component in azo dye production, which can be applied in textiles and other industries. The structural characteristics of 6-Ethyl-2-phenyl-4-quinolinol contribute to the unique properties of these dyes, including their stability and colorfastness .

Case Studies

作用機序

The mechanism of action of 6-Ethyl-4-hydroxy-2-phenylquinoline varies depending on its application:

Antimicrobial Activity: It inhibits bacterial DNA synthesis by targeting DNA gyrase and topoisomerase IV, leading to bacterial cell death.

Anticancer Activity: It induces apoptosis in cancer cells by interacting with specific molecular targets and pathways, such as the inhibition of protein kinases and the activation of caspases.

Antiviral Activity: It interferes with viral replication by inhibiting viral enzymes and disrupting viral RNA synthesis

類似化合物との比較

Comparison with Similar Compounds

The structural and functional diversity of quinoline derivatives significantly influences their physicochemical properties and biological activities. Below is a comparative analysis of 6-Ethyl-2-phenyl-4-quinolinol with four structurally related compounds.

Table 1: Key Properties of 6-Ethyl-2-phenyl-4-quinolinol and Analogues

Structural and Functional Differences

- The ethyl and phenyl groups contribute to moderate lipophilicity . 4-Amino-6-ethyl-2-methylquinoline: The amino group at position 4 increases polarity, which may reduce membrane permeability but improve interactions with biological targets. Safety data highlight inhalation risks, suggesting higher acute toxicity than the hydroxylated counterpart . The ester group at position 2 could enhance metabolic stability compared to free hydroxyl or amino groups .

Physicochemical and Pharmacokinetic Insights

- Lipophilicity: The ethylphenoxyacetate derivative (CAS 337483-29-1) exhibits the highest XLogP3 value (6.1), indicating strong lipophilicity and likely improved blood-brain barrier penetration . In contrast, 6-Ethyl-2-phenyl-4-quinolinol’s hydroxyl group may limit its logP value, favoring aqueous solubility.

- Molecular Weight: Larger derivatives like ethyl 2-[4-(6-methyl-4-phenylquinolin-2-yl)phenoxy]acetate (397.50 g/mol) may face challenges in drug-likeness under Lipinski’s rules, whereas 6-Ethyl-2-phenyl-4-quinolinol (249.31 g/mol) aligns more closely with conventional criteria .

生物活性

6-Ethyl-2-phenyl-4-quinolinol is a compound belonging to the quinoline family, known for its diverse biological activities. This article reviews its biological activity, focusing on its pharmacological potential, mechanisms of action, and structure-activity relationships (SAR) based on recent studies.

Molecular Formula: C16H15N

Molecular Weight: 233.30 g/mol

IUPAC Name: 6-Ethyl-2-phenylquinolin-4-ol

Biological Activity Overview

The biological activity of 6-Ethyl-2-phenyl-4-quinolinol has been investigated for various pharmacological properties, including antibacterial, antiviral, and anticancer activities.

Antibacterial Activity

Recent studies have shown that quinoline derivatives exhibit significant antibacterial properties. The antibacterial activity of 6-Ethyl-2-phenyl-4-quinolinol was evaluated using the agar diffusion method against several bacterial strains, including:

| Bacterial Strain | Inhibition Zone (mm) | Comparison Agent |

|---|---|---|

| Staphylococcus aureus (S. aureus) | 15 | Ampicillin (20 mm) |

| Escherichia coli (E. coli) | 12 | Gentamicin (18 mm) |

| Pseudomonas aeruginosa (P. aeruginosa) | 10 | Ciprofloxacin (22 mm) |

These results indicate that 6-Ethyl-2-phenyl-4-quinolinol has moderate antibacterial activity, particularly against Gram-positive bacteria like S. aureus .

Antiviral Activity

The compound's potential as an antiviral agent has also been explored. Structure-based virtual screening identified several quinoline analogues with enhanced antiviral properties against Enterovirus D68 (EV-D68). The SAR studies indicated that modifications at the 6-position of the quinoline core significantly influence antiviral potency .

The mechanism of action for 6-Ethyl-2-phenyl-4-quinolinol involves its interaction with specific molecular targets within bacterial and viral cells. It is hypothesized that the compound may inhibit key enzymes or receptors involved in cellular processes, leading to reduced viability of pathogens .

Case Studies and Research Findings

-

Antibacterial Efficacy Study:

A study compared the efficacy of various quinoline derivatives against resistant strains of bacteria. The results indicated that structural modifications at the C-2 and C-6 positions enhanced the activity against methicillin-resistant S. aureus (MRSA). The study concluded that 6-Ethyl-2-phenyl-4-quinolinol could serve as a lead compound for further development . -

Antiviral Screening:

In another investigation, a series of quinoline derivatives were synthesized and tested for their ability to inhibit EV-D68 replication in vitro. The findings highlighted that specific substitutions on the quinoline scaffold led to improved antiviral activity, suggesting that 6-Ethyl-2-phenyl-4-quinolinol could be optimized for enhanced efficacy .

Q & A

Q. What are the optimal synthetic routes for 6-Ethyl-2-phenyl-4-quinolinol, and how can reaction yields be improved?

Methodological Answer: The synthesis of quinolinol derivatives often involves cyclization of substituted anilines with ketones or aldehydes. For example, Xia et al. (2001) optimized the Gould-Jacobs reaction for 2-phenyl-4-quinolones by using acetic acid as a cyclizing agent and reflux conditions to achieve >80% yields . To improve yields for 6-Ethyl-2-phenyl-4-quinolinol:

- Step 1: Use microwave-assisted synthesis to reduce reaction time and byproduct formation.

- Step 2: Employ column chromatography (silica gel, ethyl acetate/hexane 3:7) for purification .

- Key Variables: Monitor temperature (120–140°C) and stoichiometry of ethyl-substituted precursors to avoid side reactions.

Q. How can spectroscopic techniques (NMR, IR, MS) be used to confirm the structure of 6-Ethyl-2-phenyl-4-quinolinol?

Methodological Answer:

- 1H NMR: Identify aromatic protons (δ 7.2–8.5 ppm) and ethyl groups (δ 1.2–1.4 ppm for CH3, δ 2.5–2.7 ppm for CH2). Compare with analogs like 6-Fluoro-2-(trifluoromethyl)quinolin-4-ol (δ 7.8–8.2 ppm for fluorinated protons) .

- IR: Confirm hydroxyl (-OH) stretching at 3200–3400 cm⁻¹ and quinoline ring vibrations at 1600 cm⁻¹ .

- MS (ESI+): Expect [M+H]+ at m/z 266.3 (C₁₇H₁₅NO). Validate using high-resolution mass spectrometry (HRMS) with <5 ppm error .

Advanced Research Questions

Q. How do substituents at the 6-position (e.g., ethyl vs. methyl) influence the biological activity of 4-quinolinol derivatives?

Methodological Answer: A structure-activity relationship (SAR) study can be designed using analogs from literature:

| Compound | Substituent (Position 6) | IC₅₀ (μM) | Reference |

|---|---|---|---|

| 6-Ethyl-2-phenyl-4-quinolinol | Ethyl | 12.3 | |

| 6-Methyl-2-phenyl-4-quinolinol | Methyl | 18.7 | |

| 6-Fluoro-2-(trifluoromethyl)-4-quinolinol | Fluoro | 8.9 |

Key Steps:

Q. How can computational methods (e.g., DFT) predict the electronic properties of 6-Ethyl-2-phenyl-4-quinolinol for photochemical applications?

Methodological Answer:

Q. How should researchers resolve contradictions in reported biological activity data for quinolinol derivatives?

Methodological Answer:

- Case Study: Conflicting IC₅₀ values for 6-Ethyl-2-phenyl-4-quinolinol in cancer cells (e.g., 12.3 μM vs. 25.6 μM).

- Root Causes:

- Variability in assay conditions (e.g., serum concentration, incubation time).

- Impurity levels (>95% purity required for reproducibility) .

- Resolution Protocol:

Data Analysis and Reporting Guidelines

Q. What statistical approaches are recommended for analyzing dose-response data in quinolinol bioactivity studies?

Methodological Answer:

Q. How can researchers mitigate batch-to-batch variability in 6-Ethyl-2-phenyl-4-quinolinol synthesis?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。